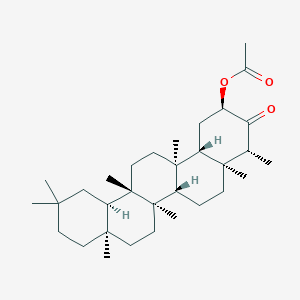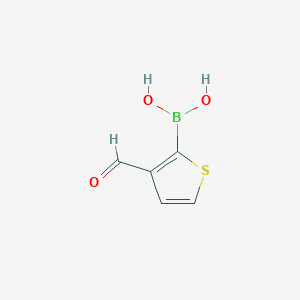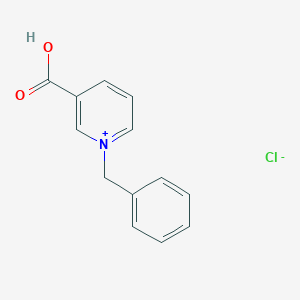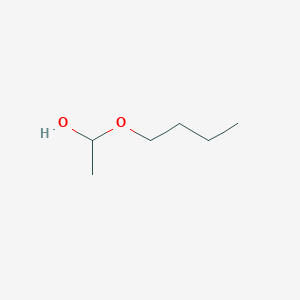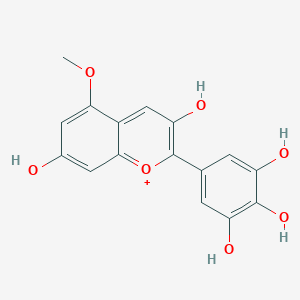
Pulchellidin
Vue d'ensemble
Description
Pulchellidin is an O-methylated anthocyanidin . It is a blue-red plant pigment and can be found in Plumbago pulchella .
Molecular Structure Analysis
The IUPAC name for Pulchellidin is 3,3′,4′,5′,7-Pentahydroxy-5-methoxyflavylium . Its systematic IUPAC name is 3,7-Dihydroxy-5-methoxy-2-(3,4,5-trihydroxyphenyl)-1λ4-benzopyran-1-ylium .Physical And Chemical Properties Analysis
Pulchellidin has a chemical formula of C16H13O7 . Its molar mass is 317.27 g/mol .Applications De Recherche Scientifique
Sesquiterpene Lactones in Gaillardia pulchella
A study on Gaillardia pulchella, a Japanese cultivar, identified the presence of sesquiterpene lactones, including pulchellin and neopulchellin. This research suggests a biogenetic scheme for these compounds, highlighting their biochemical significance (Inayama, Kawamata, & Yanagita, 1973).
Toxic Properties of Pulchellin
Pulchellin, a type 2 ribosome-inactivating protein from Abrus pulchellus, has been studied for its structural and biological aspects. Research focused on obtaining active and homogeneous pulchellin for deeper analysis of its functional and toxic properties (Silva et al., 2005).
Immunological Response to Pulchellin in Cancer Treatment
A study on the immunological response of mice with LM3 breast tumors treated with pulchellin showed significant immune system activation. This suggests pulchellin's potential as an adjuvant in breast cancer treatment (de Matos et al., 2012).
Proanthocyanidins as Tyrosinase Inhibitors
Research on Rhododendron pulchrum leaves revealed that proanthocyanidins extracted from the leaves serve as efficient inhibitors of tyrosinase, an enzyme relevant in pigment formation. This has implications for developing novel tyrosinase inhibitors (Chai et al., 2015).
Pulcherrimin Production and Applications
A study identified and optimized the production of pulcherrimin, a potential biocontrol agent, from Bacillus licheniformis. The research suggests applications in agricultural, medical, and food areas due to its antimicrobial properties (Li et al., 2017).
Engineering Pulchellin for Immunotoxin Development
Recent research focused on reducing the immunogenicity of pulchellin A-chain through computational protein engineering, aiming to develop less immunogenic immunotoxins for therapeutic applications (Maleki et al., 2023).
Pulchrin A in Ovarian Cancer Cell Apoptosis
Pulchrin A, isolated from Enicosanthellum pulchrum, has been studied for its ability to induce apoptosis in ovarian cancer cells. The compound's activation of intrinsic pathways suggests potential in developing new treatments for human ovarian cancer (Nordin et al., 2016).
Propriétés
IUPAC Name |
5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQABVHSHQZHD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pulchellidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



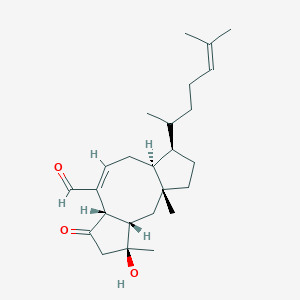
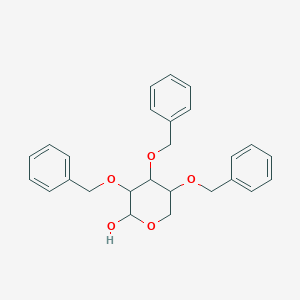
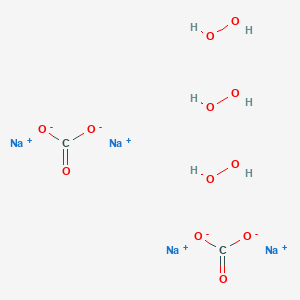
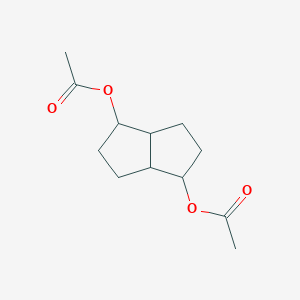
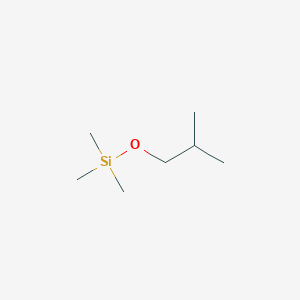
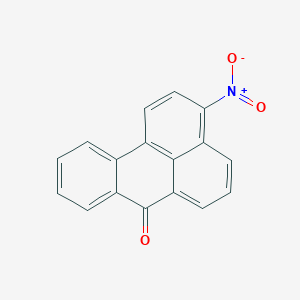
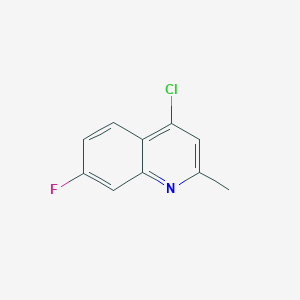
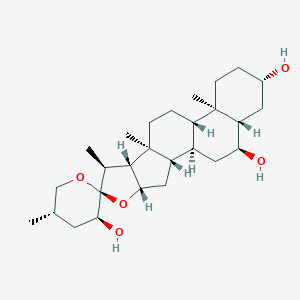
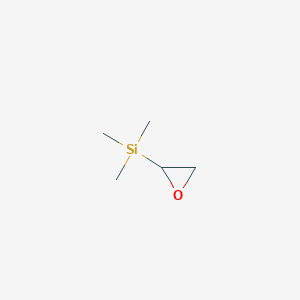
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
